molecular formula C18H25NO4 B1380131 2-(((Benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid CAS No. 1700206-46-7

2-(((Benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid

Cat. No. B1380131
CAS RN: 1700206-46-7
M. Wt: 319.4 g/mol
InChI Key: JKIBLMCGEXQOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(((Benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid” is a complex organic molecule. It likely contains a benzyl group (a benzene ring attached to a CH2 group), a carbonyl group (C=O), an amino group (NH2), and a carboxylic acid group (COOH). The exact structure and properties would depend on the arrangement of these groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. One possible method could involve the use of Suzuki–Miyaura coupling, a widely-used reaction in organic chemistry that forms carbon-carbon bonds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure. The presence of functional groups like carbonyl, amino, and carboxylic acid suggest that it could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its density, boiling point, refractive index, and more .

Scientific Research Applications

Synthesis of Modified Peptides and Amino Acid Derivatives

This compound serves as a key intermediate in the synthesis of alpha- and gamma-substituted amides, peptides, and esters of methotrexate, which are evaluated as inhibitors of folate metabolism. These synthesized compounds aid in understanding the biochemical pathway of folate metabolism and its inhibition, which is crucial for the development of therapeutic agents against cancer and autoimmune diseases (Piper et al., 1982).

Investigation of Chemical Synthesis Mechanisms

The compound has been used to explore chemical synthesis mechanisms, such as in the study of ethyl ester synthesis from 3-benzyl-3-methyl-2-cyano-4-cyclohexylbutanoic acid via Grignard reagent reactions. This research contributes to the broader understanding of reaction pathways and the development of novel synthetic methods for complex organic molecules (Григорян et al., 2011).

Exploration of Molecular Interactions

Research involving the carboxamide derivatives of amino acids, including molecules similar to 2-(((Benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid, focuses on their interaction with proteins such as Bovine Serum Albumin (BSA). These studies are vital for understanding drug-protein interactions, which can inform the design of more efficient and targeted therapeutic agents (Thakare et al., 2018).

Development of Luminescent Materials

In the realm of materials science, derivatives of 4-benzyloxy benzoic acid, which share structural similarities with 2-(((Benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid, have been used to synthesize lanthanide coordination compounds. These compounds are studied for their photophysical properties, contributing to the development of new materials for luminescent applications (Sivakumar et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

4-cyclohexyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c20-17(21)16(12-11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h2,5-6,9-10,14,16H,1,3-4,7-8,11-13H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIBLMCGEXQOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((Benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.